methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate
Overview
Description
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a phenyldiazenyl group, which is a functional group containing a nitrogen-nitrogen double bond attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by further reactions to introduce the phenyldiazenyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like Takemoto’s thiourea catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro compounds, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate involves its interaction with molecular targets such as enzymes and proteins. The phenyldiazenyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate: Similar structure but with a piperidinylsulfonyl group instead of a phenyldiazenyl group.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have interesting pharmaceutical and biological activities.
Uniqueness
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and physical properties. This group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 4-oxo-4-(4-phenyldiazenylanilino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-17(22)12-11-16(21)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCZDRJNFPONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201041112 | |
Record name | Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201041112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303059-04-3 | |
Record name | Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201041112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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